molecular formula C20H36O2 B12587014 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid CAS No. 651027-48-4

8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid

Cat. No.: B12587014
CAS No.: 651027-48-4
M. Wt: 308.5 g/mol
InChI Key: ZGXJHSWMLBFVMA-UHFFFAOYSA-N
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Description

Molecular Architecture and Cyclopropene Ring System

The molecular formula of 8-(2-Nonylcycloprop-1-en-1-yl)octanoic acid is C₂₀H₃₆O₂ , with a molar mass of 308.5 g/mol. Its structure consists of three primary components:

  • Octanoic acid backbone : A saturated eight-carbon chain terminating in a carboxylic acid group (-COOH).
  • Cyclopropene ring : A three-membered unsaturated ring fused to the eighth carbon of the octanoic acid chain. The ring contains one double bond, introducing significant angle strain and reactivity.
  • Nonyl substituent : A branched nine-carbon alkyl group attached to the cyclopropene ring at the second position, contributing to steric bulk and hydrophobicity.

The cyclopropene ring’s bond angles deviate substantially from the ideal 60° of an unstrained cyclopropane system due to the double bond’s rigidity. Density functional theory (DFT) calculations suggest a bond angle of approximately 54° at the double-bonded carbons, resulting in a strain energy of ~55 kcal/mol. This strain influences the compound’s reactivity, particularly in ring-opening reactions and interactions with biological targets.

Properties

CAS No.

651027-48-4

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

8-(2-nonylcyclopropen-1-yl)octanoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22/h2-17H2,1H3,(H,21,22)

InChI Key

ZGXJHSWMLBFVMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C1)CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the octanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropene ring, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The cyclopropene ring can participate in substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Biochemical Interactions

Research has indicated that compounds similar to 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid can interact with biological membranes, influencing membrane fluidity and integrity. This interaction is critical for understanding how such compounds can be utilized in drug delivery systems or as surfactants in pharmaceutical formulations.

Anticancer Activity

Preliminary studies suggest that derivatives of octanoic acid exhibit anticancer properties. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, showing significant cytotoxic effects. The MCF-7 breast cancer cell line has been particularly noted for its responsiveness to such compounds, indicating potential for further exploration in cancer therapeutics .

Catalytic Applications

The structural characteristics of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid may also lend themselves to catalytic processes. Research on related cyclopropene derivatives has demonstrated their utility as catalysts in organic reactions such as cyclopropanation and aziridination, showcasing the compound's potential in synthetic organic chemistry .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of octanoic acid derivatives found that certain synthesized compounds demonstrated a marked ability to inhibit cell proliferation in MCF-7 cells. The study utilized the MTT assay to evaluate cell viability after treatment with varying concentrations of the compounds. Results indicated a dose-dependent response, with some compounds showing efficacy comparable to established chemotherapeutics like Doxorubicin .

Case Study 2: Membrane Interaction Studies

In another study focusing on the interaction of octanoic acids with biological membranes, researchers used NMR spectroscopy to analyze how 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid affects membrane properties. The findings suggested that the compound alters membrane fluidity, potentially enhancing drug absorption and bioavailability when used in pharmaceutical formulations .

Mechanism of Action

The insecticidal activity of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid is primarily due to its ability to disrupt the nervous system of insects. The compound interferes with the normal functioning of ion channels and neurotransmitter receptors, leading to paralysis and death of the insects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of 8-(2-Nonylcycloprop-1-en-1-yl)octanoic acid with related cyclopropenoid and cyclopropane fatty acids:

Compound Name Carbon Chain Length Cyclopropene/Cyclopropane Position Alkyl Substituent Key Structural Difference
8-(2-Nonylcycloprop-1-en-1-yl)octanoic acid 16 (C16) 1-en-1-yl (cyclopropene) Nonyl (C9) Cyclopropene ring at C8 with C9 branch
Sterculic acid 18 (C18) 1-en-1-yl (cyclopropene) Octyl (C8) Cyclopropene ring at C8 with C8 branch
Malvalic acid 16 (C16) 1-en-1-yl (cyclopropene) Octyl (C8) Cyclopropene ring at C7 with C8 branch
Dihydrosterculic acid 18 (C18) Methylene (cyclopropane) Octyl (C8) Cyclopropane ring at C9-C10
DCP-LA (8-[2-(2-pentylcyclopropylmethyl)-cyclopropyl]-octanoic acid) 18 (C18) Cyclopropane Pentyl (C5) Two cyclopropane rings

Key Observations :

  • The cyclopropene ring in 8-(2-Nonyl...) enhances reactivity compared to cyclopropane analogs like dihydrosterculic acid due to ring strain and unsaturation .
  • Chain length and alkyl substituent position influence solubility, melting points, and biological interactions.

Key Findings :

  • DCP-LA’s cyclopropane rings enable specific protein kinase interactions, highlighting how cyclopropane/cyclopropene topology dictates biological targets .

Biological Activity

8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid is a compound that has garnered interest due to its potential biological activity, particularly in the context of cancer research and metabolic regulation. This article will explore the biological activity of this compound, supported by relevant data and case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₂₄O₂
Molecular Weight 224.34 g/mol
CAS Number To be determined
Solubility Soluble in organic solvents

Structural Characteristics

The structural formula of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid features a cyclopropene ring, which contributes to its unique reactivity and biological properties. The nonyl group enhances lipophilicity, potentially affecting its interaction with cellular membranes.

Research indicates that 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Cell Growth : Preliminary studies suggest that this compound may inhibit the growth of various tumor cell lines by disrupting mitochondrial metabolism, similar to other fatty acids known for their anticancer properties .
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, leading to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .
  • Metabolic Regulation : By influencing metabolic pathways, this compound could potentially alter energy production in cancer cells, making it a candidate for further investigation in metabolic therapy .

Case Studies and Research Findings

Recent studies have focused on the effects of fatty acids on cancer cell metabolism. For instance:

  • Study on Mitochondrial Dysfunction : A study demonstrated that certain fatty acids could disrupt mitochondrial function in cancer cells, leading to increased apoptosis rates. This suggests a similar potential for 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid .
  • Comparative Analysis with Other Fatty Acids : In vitro experiments comparing this compound with octanoic acid revealed that while both compounds affect cellular metabolism, the unique structural features of 8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acid may enhance its efficacy against specific cancer types .

Biological Activity Comparison

CompoundEffect on Tumor CellsMechanism of Action
8-(2-Nonylcycloprop-1-EN-1-YL)octanoic acidInhibitoryMitochondrial dysfunction
Octanoic AcidModerateFatty acid metabolism modulation
6,8-Bis(benzylthio)octanoic acidStrongPDH and KGDH inhibition

Summary of Key Studies

Study ReferenceFindings
Zachar et al. (2011)Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism .
Stuart et al. (2014)Small molecules targeting alpha-ketoglutarate dehydrogenase show promise in tumor treatment .
Egawa et al. (2018)CPI-613's potential for targeting mitochondrial energy metabolism in tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(2-Nonylcycloprop-1-en-1-yl)octanoic acid, and how can reaction conditions be optimized to improve cyclopropene ring stability?

  • Methodological Answer : Synthesis typically involves cyclopropanation of unsaturated fatty acid precursors. For example, methyl esters of cyclopropene-containing acids (e.g., ) are synthesized via carbene addition to alkynes. To optimize stability, reactions should be conducted under inert atmospheres (argon/nitrogen) due to the cyclopropene ring's sensitivity to oxygen and heat . Purification via low-temperature column chromatography minimizes decomposition. Yield improvements may require adjusting catalyst ratios (e.g., diethylzinc/diiodomethane systems) and monitoring reaction progress via GC-MS .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the cyclopropene ring in 8-(2-Nonylcycloprop-1-en-1-yl)octanoic acid from structurally similar compounds?

  • Methodological Answer : The cyclopropene ring exhibits distinct 1H^1H-NMR signals: the vinylic protons resonate as a singlet near δ 0.8–1.2 ppm, while the nonyl chain shows multiplet splitting in δ 1.2–1.6 ppm. 13C^{13}C-NMR confirms the sp2^2-hybridized carbons of the cyclopropene ring at ~105–110 ppm. Comparative analysis with sterculic acid ( ) helps validate assignments. For advanced validation, 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Cyclopropene fatty acids like sterculic acid inhibit stearoyl-CoA desaturase (SCD1), a key enzyme in lipid metabolism. A basic assay involves treating hepatocyte cell lines with the compound and quantifying Δ9-desaturase activity via GC analysis of fatty acid methyl esters (FAMEs). Dose-response curves (0.1–100 μM) and Western blotting for SCD1 expression ( ) provide mechanistic insights. Controls should include known inhibitors (e.g., sterculic acid) to benchmark efficacy .

Advanced Research Questions

Q. How should researchers resolve contradictory data in enzyme inhibition assays, such as inconsistent IC50_{50} values across studies?

  • Methodological Answer : Contradictions may arise from differences in cell lines, assay conditions (e.g., lipid-rich vs. serum-free media), or metabolite interference. Standardize protocols using isogenic cell models and replicate experiments under controlled lipid conditions. Employ LC-MS/MS to verify compound stability during assays ( ). Meta-analysis of raw data (e.g., ’s Table V) can identify outliers and refine statistical models .

Q. What strategies enable the quantification of 8-(2-Nonylcycloprop-1-en-1-yl)octanoic acid in biological matrices with high sensitivity?

  • Methodological Answer : Derivatize the carboxyl group with pentafluorobenzyl bromide to enhance GC-ECD or GC-MS detectability. For LC-MS/MS, use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Optimize multiple reaction monitoring (MRM) transitions for the [M-H]^- ion (e.g., m/z 295→237). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. How can computational modeling predict the compound’s interactions with lipid-modifying enzymes?

  • Methodological Answer : Perform molecular docking using crystal structures of SCD1 (PDB: 4ZYO) or fatty acid synthase (FASN). Parameterize the cyclopropene ring with density functional theory (DFT)-derived charges. Molecular dynamics simulations (100 ns) in a lipid bilayer model assess binding stability. Validate predictions with mutagenesis studies targeting predicted interaction residues (e.g., His245 in SCD1) .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

  • Methodological Answer : Store the compound in amber vials under nitrogen at −80°C. Assess stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 210 nm). Add antioxidants (e.g., BHT at 0.01% w/v) to formulations. For in situ stabilization, encapsulate in cyclodextrins or liposomes to shield the cyclopropene ring .

Data Interpretation & Reproducibility

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Methodological Answer : Adopt the "tandem methodology" from : share detailed reaction logs (temperature, catalyst batches, purification gradients) via open-access platforms. Collaborative round-robin trials quantify inter-lab variability. Use Bayesian statistical models to identify critical parameters (e.g., solvent purity thresholds) affecting yield .

Q. What bioinformatics tools integrate multi-omics data to elucidate the compound’s metabolic impact?

  • Methodological Answer : Combine transcriptomics (RNA-seq of treated cells) with lipidomics (LC-MS lipid profiling) using tools like MetaboAnalyst 5.0. Pathway enrichment analysis (KEGG, Reactome) identifies perturbed networks (e.g., fatty acid β-oxidation). Cross-reference with sterculic acid datasets ( ) to highlight conserved or unique mechanisms .

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